molecular formula C3H5Na2O4P B8107699 Fosfomycin (sodium)

Fosfomycin (sodium)

Cat. No.: B8107699
M. Wt: 182.02 g/mol
InChI Key: QZIQJIKUVJMTDG-ZNKPPGGASA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fosfomycin (sodium) can be synthesized through a series of chemical reactions. One method involves the reaction of levo-fosfomycin dextro-phenylethylamine with sodium hydroxide at a temperature of 35 to 40 degrees Celsius. The reaction mixture is then stirred for 1 to 2 hours, followed by extraction and filtration to obtain the sodium salt solution. The final product is obtained by adding absolute ethyl alcohol and performing centrifugal separation in an ice-water bath .

Industrial Production Methods: Industrial production of fosfomycin (sodium) involves similar steps but on a larger scale. The process includes the use of distilled water, sodium hydroxide, and levo salt, followed by standing and demixing the solution. The sodium salt solution is then treated with citric acid and active carbon, filtered, and crystallized using anhydrous ethanol .

Chemical Reactions Analysis

Types of Reactions: Fosfomycin (sodium) undergoes various chemical reactions, including:

    Oxidation: Fosfomycin can be oxidized to form different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the oxirane ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fosfomycin (sodium) has a wide range of applications in scientific research:

Mechanism of Action

Fosfomycin (sodium) exerts its antibacterial effects by inhibiting the enzyme MurA, which is essential for the synthesis of peptidoglycan, a key component of the bacterial cell wall. By blocking this enzyme, fosfomycin prevents the formation of the cell wall, leading to bacterial cell death . This mechanism is unique and contributes to its effectiveness against a broad spectrum of bacteria .

Comparison with Similar Compounds

Fosfomycin (sodium) is unique among antibiotics due to its phosphonate structure and mechanism of action. Similar compounds include:

Uniqueness: Fosfomycin’s ability to inhibit the initial step in peptidoglycan biosynthesis sets it apart from other antibiotics, making it particularly effective against multidrug-resistant bacteria .

Properties

IUPAC Name

disodium;[(3S)-3-methyloxiran-2-yl]-dioxido-oxo-λ5-phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O4P.2Na/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;/q;2*+1/p-2/t2-,3?;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIQJIKUVJMTDG-ZNKPPGGASA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)P(=O)([O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(O1)P(=O)([O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Na2O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosfomycin (sodium)
Reactant of Route 2
Fosfomycin (sodium)
Reactant of Route 3
Fosfomycin (sodium)
Reactant of Route 4
Fosfomycin (sodium)
Reactant of Route 5
Fosfomycin (sodium)
Reactant of Route 6
Fosfomycin (sodium)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.